1-(5-氟-2-甲基苯基)-1H-1,2,3-三唑-4-甲醛

描述

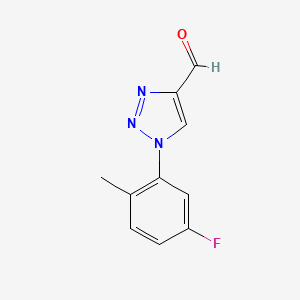

1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H8FN3O and its molecular weight is 205.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌药物开发

该化合物已被研究其在抗癌药物开发中的潜力。 研究表明,该化合物的衍生物对人A-549肺癌细胞具有细胞毒性 。 这表明它可以作为合成新型抗癌药物的起点,尤其是由于其选择性窗口,它在不损害健康细胞的浓度下影响癌细胞。

抗真菌应用

苯并恶唑类似物可以从该化合物合成,并已显示出抗真菌活性 。 这为开发能够更有效地对抗耐药真菌菌株的新型抗真菌药物开辟了途径。

抗结核活性

该化合物的衍生物也正在研究其抗结核特性 。 鉴于耐药性结核病的兴起,迫切需要新型药物,该化合物可以作为其合成中的关键前体。

抗炎剂

研究表明,来自该化合物的某些苯并恶唑衍生物充当mPGES-1抑制剂 ,这在治疗炎症中很重要。 这可能导致开发具有更高疗效的新型抗炎药物。

神经药理学剂

该化合物与神经药理学剂的合成有关,例如5-HT受体拮抗剂 。 这些药物在治疗各种神经系统疾病(包括抑郁症和焦虑症)中至关重要。

心血管治疗

另一种潜在的应用是开发CETP抑制剂 ,这些抑制剂通过改变脂质谱来治疗心血管疾病。 该化合物可以帮助创造更有效的降胆固醇药物。

抗疟疾活性

最后,该化合物的衍生物已被研究其抗疟疾活性 ,这对于治疗和预防疟疾至关重要。 这项研究可能会导致针对继续对全球产生重大影响的疾病的新疗法。

生物活性

1-(5-Fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the reaction of appropriate precursors through methods such as the Huisgen 1,3-dipolar cycloaddition. The compound can be synthesized using copper-catalyzed reactions that yield high purity and yield rates.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines.

- In vitro Studies :

- IC50 Values : The compound has shown promising results with IC50 values indicating effective inhibition of cell proliferation in cancer lines such as HCT116 (IC50 = 0.43 µM) and MCF-7 (IC50 = 1.5 µM). These values suggest that derivatives of triazole can inhibit cancer cell growth significantly more than standard treatments like Melampomagnolide B .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(5-Fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde | HCT116 | 0.43 |

| Derivative 4 | MCF-7 | 1.5 |

| Derivative 6 | PC-3 | 0.6 |

- Mechanism of Action : The mechanism of action for these compounds often involves the induction of apoptosis and inhibition of cell migration through pathways such as Wnt signaling and ROS generation .

Antimicrobial Activity

Triazole compounds have also been investigated for their antimicrobial properties. They exhibit activity against a range of pathogens, making them potential candidates for new antibiotic agents.

- Antibacterial Studies : Research has indicated that triazole derivatives can inhibit bacterial growth effectively, with some studies showing enhanced activity compared to traditional antibiotics .

Other Biological Activities

Beyond anticancer and antimicrobial effects, triazole derivatives have been explored for their anti-inflammatory and antifungal properties. The structural diversity within triazoles allows for a broad spectrum of biological activities.

Case Studies

Several studies have focused on the biological activity of triazole derivatives:

- Wei et al. (2022) conducted an in vitro study where a series of triazole-containing compounds were tested against HCT116 cells. Their findings indicated that these compounds not only inhibited cell proliferation but also induced significant apoptosis through mitochondrial pathways .

- Research on Antimicrobial Effects : A study published in MDPI highlighted the synthesis of various triazole derivatives and their effectiveness against multi-drug resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .

属性

IUPAC Name |

1-(5-fluoro-2-methylphenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O/c1-7-2-3-8(11)4-10(7)14-5-9(6-15)12-13-14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLHIHGWOXAHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。